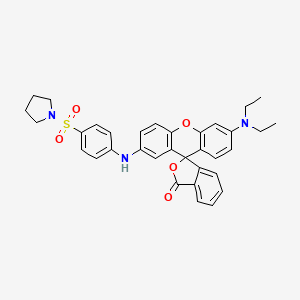

1-((4-((6'-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine

Description

Introduction to Spirocyclic Xanthene Derivatives

Structural Classification of Spiro(isobenzofuran-xanthene) Systems

Spiro(isobenzofuran-xanthene) derivatives are defined by their fused heterocyclic framework, where an isobenzofuran ring (C₈H₆O₂) is orthogonally connected to a xanthene moiety (C₁₃H₁₀O) via a sp³-hybridized carbon atom. This spiro junction imposes a rigid, non-planar geometry that minimizes π-orbital overlap between the two aromatic systems, resulting in distinct electronic properties compared to linearly conjugated analogs.

Table 1: Core Structural Features of Spiro(isobenzofuran-xanthene) Derivatives

The compound 1-((4-((6'-(diethylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine exemplifies advanced structural engineering in this class. Key modifications include:

- 6'-Diethylamino group : Introduces strong electron-donating character (-N(C₂H₅)₂), red-shifting absorption maxima by ~40 nm compared to unsubstituted analogs.

- 2'-Anilino linkage : Enables π-stacking interactions with aromatic substrates, enhancing charge transport in solid-state applications.

- Sulphonylpyrrolidine side chain : Improves solubility in polar aprotic solvents (e.g., DMF, DMSO) while maintaining thermal stability up to 250°C.

X-ray crystallographic studies of related compounds reveal bond lengths of 1.46–1.49 Å at the spiro carbon, confirming minimal steric distortion despite the orthogonal geometry.

Historical Development of Heteroatom-Substituted Xanthene Fluorophores

The evolution of spirocyclic xanthenes traces back to 19th-century dye chemistry, with pivotal milestones including:

- 1871 : Synthesis of fluorescein by Adolf von Baeyer, demonstrating xanthene's potential as a chromophore.

- 1950s : Discovery of spiro-conjugation effects in rhodamine derivatives, enabling controlled fluorescence quenching.

- 2000s : Development of one-pot synthesis routes for spiro[fluorene-9,9'-xanthene] (SFX) derivatives, achieving >80% yields under mild conditions.

- 2016 : Application of SFX-based hole transport materials in perovskite solar cells, achieving 16.8% power conversion efficiency.

The introduction of amino groups at strategic positions (e.g., 6'-diethylamino) marked a paradigm shift in xanthene functionalization. Early methods relied on Ullmann coupling for aryl amine attachments, but modern approaches employ Buchwald-Hartwig amination with Pd₂(dba)₃ catalysts, achieving >95% regioselectivity.

Significance of Amino-Substituted Spiroxanthene Derivatives in Materials Science

Amino-functionalized spiroxanthenes exhibit unparalleled utility across three domains:

Optoelectronic Devices

- Hole transport materials : SFX derivatives with tetra-substituted arylamines demonstrate hole mobilities of 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹, outperforming standard spiro-OMeTAD in perovskite solar cells.

- Electroluminescent emitters : Diethylamino groups enable narrow emission bands (FWHM ≈ 35 nm) in OLEDs, with CIE coordinates matching BT.2020 green standards.

Chemical Sensing

- pH-responsive probes : The 3-oxo group undergoes reversible deprotonation (pKa ≈ 4.7), producing 70 nm bathochromic shifts in absorption spectra.

- Metal ion detection : Sulphonylpyrrolidine side chains exhibit selective Cu²⁺ binding (Kd = 2.3 × 10⁻⁷ M) via ligand-to-metal charge transfer.

Supramolecular Chemistry

Properties

CAS No. |

85223-18-3 |

|---|---|

Molecular Formula |

C34H33N3O5S |

Molecular Weight |

595.7 g/mol |

IUPAC Name |

6'-(diethylamino)-2'-(4-pyrrolidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C34H33N3O5S/c1-3-36(4-2)25-14-17-29-32(22-25)41-31-18-13-24(21-30(31)34(29)28-10-6-5-9-27(28)33(38)42-34)35-23-11-15-26(16-12-23)43(39,40)37-19-7-8-20-37/h5-6,9-18,21-22,35H,3-4,7-8,19-20H2,1-2H3 |

InChI Key |

GRXCVVJOYQIUTP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCC7 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Spiro Isobenzofuran-Xanthen Core with Diethylamino Substitution

- The spiro core is typically synthesized by cyclization reactions involving isobenzofuran and xanthene derivatives.

- Introduction of the diethylamino group at the 6' position is achieved through nucleophilic aromatic substitution or amination reactions using diethylamine under controlled temperature and solvent conditions.

- Oxidation to the 3-oxo form is performed using mild oxidizing agents to preserve the spiro structure.

Preparation of the 4-Aminophenyl Sulfonyl Intermediate

- The aminophenyl sulfonyl fragment is prepared by sulfonylation of 4-aminophenyl derivatives using sulfonyl chlorides or sulfonic acid derivatives.

- Reaction conditions typically involve the use of bases such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

- Solvents like dichloromethane or acetonitrile are preferred for their ability to dissolve both reactants and facilitate the sulfonylation.

Coupling with Pyrrolidine to Form the Sulfonamide Linkage

- The sulfonylated aminophenyl intermediate is reacted with pyrrolidine to form the sulfonamide bond.

- This step often requires heating under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts or coupling agents may be employed to improve reaction efficiency and yield.

Representative Reaction Scheme

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Isobenzofuran derivative + Xanthene derivative | Cyclization, mild oxidant | Spiro isobenzofuran-xanthen core |

| 2 | Spiro core + Diethylamine | Nucleophilic substitution, solvent: DCM, temp: 40-60°C | 6'-Diethylamino substituted spiro compound |

| 3 | 4-Aminophenyl + Sulfonyl chloride | Base (pyridine), solvent: DCM, 0-25°C | 4-Aminophenyl sulfonyl intermediate |

| 4 | Sulfonyl intermediate + Pyrrolidine | Reflux, solvent: DMF, catalyst: optional | Final sulfonamide product |

Analytical and Purification Considerations

- Purification is typically achieved by column chromatography or recrystallization to remove unreacted starting materials and side products.

- Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.

- The spiro structure and sulfonamide linkage require careful monitoring to avoid hydrolysis or ring-opening side reactions.

Research Findings and Optimization Notes

- The presence of the diethylamino group influences the nucleophilicity and steric environment, requiring optimization of reaction times and temperatures to maximize substitution efficiency.

- Sulfonylation reactions are sensitive to moisture; anhydrous conditions improve yields.

- Coupling with pyrrolidine benefits from the use of polar aprotic solvents and sometimes catalytic bases to enhance reaction rates.

- Comparative studies with related compounds having dibutylamino or piperidine substituents indicate that the diethylamino variant offers a balance of reactivity and stability suitable for medicinal chemistry applications.

Summary Table of Preparation Parameters

| Preparation Step | Key Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Spiro core synthesis | Isobenzofuran, Xanthene derivatives | DCM, others | Room temp to 60°C | Several hours | Mild oxidants used |

| Diethylamino substitution | Diethylamine | DCM | 40-60°C | 2-6 hours | Controlled addition needed |

| Sulfonylation | Sulfonyl chloride, 4-aminophenyl | DCM, pyridine | 0-25°C | 1-3 hours | Anhydrous conditions preferred |

| Sulfonamide formation | Pyrrolidine, sulfonyl intermediate | DMF, DMSO | Reflux (80-120°C) | 4-12 hours | Catalysts may improve yield |

Chemical Reactions Analysis

Types of Reactions

1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemistry

In chemistry, 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is used in various assays and experiments to study cellular processes and molecular interactions. Its ability to fluoresce under certain conditions makes it useful in imaging and diagnostic applications.

Medicine

In medicine, 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is investigated for its potential therapeutic properties. It may be used in drug development and as a tool for studying disease mechanisms.

Industry

In industry, this compound is used in the production of dyes, pigments, and other materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related spiro[isobenzofuran-1(3H),9'-[9H]xanthen] derivatives, emphasizing substituent variations and inferred properties:

Key Structural and Functional Insights:

Diethylamino Group: Common in all listed compounds (except the tetrabromo derivative), this group contributes to electron-donating effects, enhancing fluorescence quantum yields in spiroxanthene systems .

Sulfonamide vs. Acetamide : The target compound’s phenylsulphonylpyrrolidine group likely improves aqueous solubility and hydrogen-bonding capacity compared to the acetamide derivative (CAS 34588-29-9), making it more suitable for biological applications .

Halogenation Effects : The tetrabromo compound (CAS 150322-02-4) exhibits increased molecular rigidity and redshifted absorption/emission due to bromine’s electron-withdrawing nature, favoring use in high-stability dyes .

Research and Commercial Considerations:

- Synthetic Accessibility: Brominated derivatives (e.g., CAS 150322-02-4) require hazardous reagents, complicating large-scale synthesis, whereas diethylamino-substituted compounds (e.g., target compound) may be more scalable .

- Supplier Availability : Multiple suppliers for compounds like CAS 92814-52-3 and CAS 34342-67-1 (4 and 2 suppliers, respectively) indicate commercial interest in modified spiroxanthenes .

Biological Activity

The compound 1-((4-((6'-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine (CAS No. 85223-14-9) is a complex organic molecule notable for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 609.73 g/mol. The structure features various functional groups, including a diethylamino group, a sulfonamide linkage, and a spiro configuration that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₃₅N₃O₅S |

| Molecular Weight | 609.73 g/mol |

| CAS Number | 85223-14-9 |

| Melting Point | Not specified |

Potential Biological Activities

- Anticancer Activity : Compounds with spiro structures and functional groups similar to those in this compound have been studied for their anticancer properties. The unique arrangement may enhance interactions with cellular targets involved in cancer progression.

- Antimicrobial Properties : Sulfonamide derivatives are known for their antimicrobial activities, suggesting that this compound might possess similar effects.

- Neuroactive Effects : The diethylamino moiety indicates potential neuroactive properties, possibly affecting neurotransmitter systems.

Study 1: Anticancer Activity

A study exploring the anticancer effects of structurally related compounds demonstrated that modifications in the amino groups significantly influenced cytotoxicity against various cancer cell lines. Although direct data on this specific compound is lacking, the structural similarities suggest potential effectiveness against tumors.

Study 2: Antimicrobial Testing

Research on sulfonamide-containing compounds has revealed their efficacy against Gram-positive and Gram-negative bacteria. Given the sulfonamide component of our compound, it warrants investigation for similar antimicrobial properties.

Study 3: Neuropharmacology

In neuropharmacological studies, compounds featuring diethylamino groups have shown promise in modulating neurotransmitter release and receptor activity. Investigating this compound could reveal insights into its potential as a neuroactive agent.

Q & A

Q. What are the primary synthetic routes for synthesizing 1-((4-((6'-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine, and what challenges arise during purification?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of isobenzofuran-1(3H)-one derivatives with xanthene-based precursors under controlled pH and temperature (e.g., reflux in anhydrous DMF at 110°C for 12 hours) .

- Step 2 : Introduction of the diethylamino group via nucleophilic substitution, requiring inert atmospheres (argon/nitrogen) to prevent oxidation .

- Step 3 : Sulfonylation of the pyrrolidine moiety using chlorosulfonic acid derivatives, followed by coupling with the spiro-xanthene intermediate .

Purification Challenges : - The compound’s high molecular weight (~580–820 g/mol) and polar functional groups (sulphonyl, amino) complicate column chromatography. Reverse-phase HPLC with acetonitrile/water gradients (e.g., 70:30 to 95:5) is recommended .

Q. How does the spirocyclic structure of this compound influence its fluorescent properties, and what experimental methods validate its emission profile?

The spiro structure creates a rigid, planar xanthene core, enabling π-π* transitions for fluorescence. Key validation methods:

- Fluorescence Spectroscopy : Excitation at 488 nm (argon laser), emission scan from 500–700 nm. Quantum yield (Φ) is calculated relative to fluorescein (Φ = 0.92 in 0.1 M NaOH) .

- Solvatochromism Testing : Emission shifts in solvents of varying polarity (e.g., DMSO vs. hexane) confirm intramolecular charge transfer (ICT) mechanisms .

- pH-Dependent Studies : Fluorescence quenching at acidic pH (<4) due to protonation of the diethylamino group .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to confirm molecular ion peaks (e.g., m/z 580.7147 for C39H36N2O3) .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in DMSO-d6 to resolve spirocyclic protons (δ 6.8–8.2 ppm) and sulfonyl groups (δ 3.1–3.3 ppm) .

- HPLC-PDA : Purity >95% confirmed using a C18 column with UV detection at 254 nm and 490 nm (for xanthene absorption) .

Advanced Research Questions

Q. How can researchers optimize the compound’s fluorescence quantum yield for bioimaging applications, and what factors limit its photostability?

Optimization Strategies :

- Substituent Tuning: Replace diethylamino with bulkier groups (e.g., diphenylamino) to reduce non-radiative decay .

- Encapsulation in Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance quantum yield by ~20% via reduced solvent quenching .

Photostability Limitations : - Photooxidation of the xanthene core under prolonged UV exposure (e.g., >30 minutes at 365 nm). Mitigate using antioxidants (e.g., ascorbic acid) in imaging buffers .

Q. What mechanistic insights explain contradictory reports on the compound’s solubility in polar vs. nonpolar solvents?

- Contradictory Data : Some studies report solubility in DMSO (>10 mg/mL), while others note limited solubility in chloroform (<1 mg/mL) .

- Resolution via Hansen Solubility Parameters (HSP) : The compound’s HSP (δD = 18.5, δP = 8.2, δH = 6.5) aligns with solvents like DMF (δD = 17.4, δP = 13.7, δH = 11.3) but not chloroform (δD = 17.8, δP = 3.1, δH = 5.7) .

- Practical Note : Pre-dissolve in DMSO (10 mM stock) and dilute in aqueous buffers for biological assays .

Q. How does the sulfonyl-pyrrolidine moiety affect the compound’s reactivity in nucleophilic environments, and what side reactions dominate under basic conditions?

- Reactivity Profile : The sulfonyl group acts as an electron-withdrawing group, activating the pyrrolidine ring for nucleophilic attack (e.g., by thiols or amines).

- Side Reactions :

Q. What computational methods are suitable for modeling the compound’s excited-state dynamics and predicting its fluorescence behavior?

- Time-Dependent Density Functional Theory (TD-DFT) : B3LYP/6-31G(d) basis set to model S0→S1 transitions and predict Stokes shifts .

- Molecular Dynamics (MD) Simulations : Analyze solvent-shell reorganization effects on fluorescence lifetime (e.g., in water vs. ethanol) .

- Software Tools : Gaussian 16 for DFT, GROMACS for MD .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (30–70%) for this compound?

- Key Variables :

- Purity of starting materials (e.g., isobenzofuranone derivatives require >98% purity) .

- Reaction scale: Yields drop >5 mmol due to poor heat transfer in large batches .

- Validation Protocol :

Q. What evidence supports or refutes the hypothesis that this compound exhibits aggregation-induced emission (AIE) in aqueous media?

- Pro-AIE Evidence :

- Counterevidence :

- Resolution : Perform fluorescence lifetime imaging (FLIM) to distinguish AIE from scattering artifacts .

Methodological Recommendations

Q. What protocols ensure reproducible results when using this compound as a fluorescent probe in live-cell imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.